molecular formula C14H18O4 B8001002 O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B8001002
M. Wt: 250.29 g/mol
InChI Key: RDINAIZDQQUDPH-UHFFFAOYSA-N
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Description

O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is characterized by its unique structure, which includes an oxalate ester functional group attached to a 2,5-dimethylphenyl ethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include oxalyl chloride and ethanol, with the reaction being catalyzed by a strong acid such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce oxalate ester groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release oxalic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to its specific ethyl oxalate ester group, which imparts distinct chemical properties and reactivity compared to its methyl and propyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-O-[2-(2,5-dimethylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-8-7-12-9-10(2)5-6-11(12)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDINAIZDQQUDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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